Enhanced Oral Absorption vs. Indirubin
Meisoindigo exhibits higher antitumor activity against rodent tumors than indirubin itself, with improved absorption identified as a major contributing factor to this efficacy enhancement [1]. In Lewis lung carcinoma models, meisoindigo demonstrates an inhibitory action at least 8 times greater than indirubin [2]. The compound strongly inhibits DNA biosynthesis in tumor cells and suppresses microtubule protein assembly [1].
| Evidence Dimension | In vivo antitumor efficacy (Lewis lung carcinoma) |
|---|---|
| Target Compound Data | Significant inhibition of Lewis lung carcinoma |
| Comparator Or Baseline | Indirubin |
| Quantified Difference | ≥8-fold greater inhibitory action |
| Conditions | Oral administration in Lewis lung carcinoma-bearing mice |
Why This Matters
This demonstrates that N-methylation confers a functional bioavailability advantage over the parent indirubin scaffold, justifying procurement of meisoindigo rather than indirubin for in vivo antileukemic efficacy studies.
- [1] Ji XJ, Liu XM, Li K, Chen RH, Wang LG. Pharmacological studies of meisoindigo: absorption and mechanism of action. Biomedical and Environmental Sciences. 1991 Sep;4(3):332-341. PMID: 1764225. View Source
- [2] Ji XJ, Zhang FR, Liu Y, Gu QM. Studies on antineoplastic action of N-methylisoindigotin. Acta Pharmaceutica Sinica. 1985;20(4):247-251. View Source
